2-Methylquinoline N-oxide: A Comprehensive Technical Guide to its Basic Properties for Researchers and Drug Development Professionals
2-Methylquinoline N-oxide: A Comprehensive Technical Guide to its Basic Properties for Researchers and Drug Development Professionals
Shanghai, China – December 24, 2025 – 2-Methylquinoline N-oxide, a heterocyclic compound with significant potential in pharmaceutical and materials science, is the subject of this in-depth technical guide. This document provides a detailed overview of the core basic properties of 2-Methylquinoline N-oxide, including its physicochemical characteristics, and explores its potential biological significance. The information is curated for researchers, scientists, and professionals involved in drug discovery and development.
Physicochemical Properties
2-Methylquinoline N-oxide is a versatile intermediate in organic synthesis, finding applications in the development of pharmaceuticals and agrochemicals.[1] Its unique properties also make it a candidate for use in materials science.[1]
A summary of the key quantitative physicochemical properties of 2-Methylquinoline N-oxide is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO | [1] |
| Molecular Weight | 159.19 g/mol | [1] |
| Melting Point | 67 °C | [1] |
| Appearance | White to orange to green powder to crystal | [1] |
Table 1: Physicochemical Properties of 2-Methylquinoline N-oxide
pKa
Solubility
The solubility of a compound is a crucial factor in its formulation and delivery. Qualitative information suggests that the unoxidized form, 2-methylquinoline, is slightly soluble in water and soluble in organic solvents like chloroform and diethyl ether.[3][4] For 2-Methylquinoline N-oxide, it is anticipated to have moderate to good solubility in polar protic solvents like ethanol and high solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO).[5]
| Solvent | Solubility |
| Water | Slightly soluble (predicted) |
| Ethanol | Moderate to good (predicted)[5] |
| DMSO | High (predicted)[5] |
Table 2: Predicted Solubility of 2-Methylquinoline N-oxide
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate determination of the basic properties of 2-Methylquinoline N-oxide.
Determination of pKa (Spectrophotometric Method)
This method is based on the principle that the UV-Vis absorption spectrum of a compound changes with its ionization state.
Workflow for Spectrophotometric pKa Determination
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Methodology:
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Preparation of Stock Solution: Prepare a stock solution of 2-Methylquinoline N-oxide in a suitable solvent, such as methanol or a methanol/water mixture.
-
Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) with constant ionic strength.
-
Sample Preparation: In a 96-well UV-transparent microplate, add a small aliquot of the stock solution to each well containing the different buffer solutions.
-
Spectrophotometric Measurement: Measure the UV-Vis absorption spectrum of each well over a relevant wavelength range.
-
Data Analysis: Plot the absorbance at a wavelength that shows the largest change upon ionization against the pH of the buffer. The pKa is determined from the inflection point of the resulting sigmoidal curve.
Determination of Solubility (Shake-Flask Method)
The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound.[6][7]
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for solubility determination by the shake-flask method.
Methodology:
-
Sample Preparation: Add an excess amount of solid 2-Methylquinoline N-oxide to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of 2-Methylquinoline N-oxide in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, against a pre-prepared calibration curve.
-
Calculation: The solubility is then calculated from the measured concentration.
Biological Activity and Signaling Pathways
Quinoline N-oxides have garnered significant interest for their diverse biological activities, including potential anticancer properties.[8] While research on 2-Methylquinoline N-oxide is ongoing, related quinoline derivatives have been shown to exert their effects by modulating key cellular signaling pathways.
One of the most critical pathways in cancer biology is the PI3K/Akt/mTOR signaling cascade, which regulates cell growth, proliferation, survival, and metabolism.[5][7] Dysregulation of this pathway is a common feature in many cancers.[5] Some novel quinoline-based compounds have been identified as potent inhibitors of this pathway, suggesting a potential mechanism of action for 2-Methylquinoline N-oxide.[6]
Proposed Inhibition of the PI3K/Akt/mTOR Pathway by Quinoline N-Oxides
Caption: Proposed mechanism of PI3K/Akt/mTOR pathway inhibition.
This guide provides a foundational understanding of the basic properties of 2-Methylquinoline N-oxide. Further experimental validation of the predicted properties and detailed investigation into its biological mechanisms are crucial for unlocking its full potential in drug discovery and materials science.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. scielo.br [scielo.br]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. enamine.net [enamine.net]
- 7. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 8. benchchem.com [benchchem.com]
